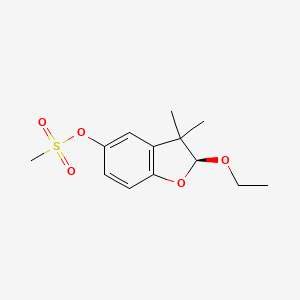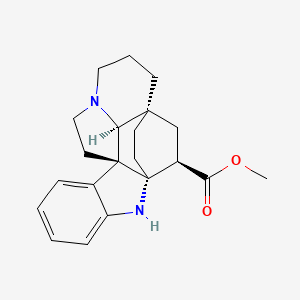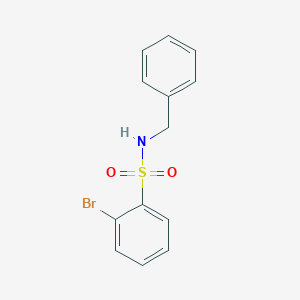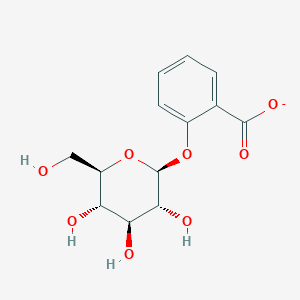
Rubidomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daunorubicin(1+) is an anthracycline cation that is the conjugate acid of daunorubicin, arising from protonation of the amino group. It is a conjugate acid of a daunorubicin.
A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of LEUKEMIA and other NEOPLASMS.
Scientific Research Applications
Formulation and Generic Drug Development
Rubidomycin has been studied for its formulation in oral solid dosage forms, utilizing similarity factors as indicators. This approach aids in evaluating the concordance between generic this compound and its original version, which is crucial for developing effective generic drugs (Liang Ze-hua, 2010).
Chemotherapeutic Applications
This compound is included in various chemotherapeutic regimens. For instance, it forms a part of the DCTER regimen used in the treatment of childhood acute myeloid leukemia (Dcter Regimen, 2020). The "7+3" regimen, another notable therapy for acute myeloid leukemia, historically included this compound (known as daunorubicin in some regions) (J. Rowe, 2022).
In Vitro Sensitivity Testing in Cancer Research
This compound has been tested against various carcinomas, such as Ehrlich carcinoma and GW 77 tumor, a human colon carcinoma. These studies involve assessing tumor sensitivity to this compound in vitro and its correlation with in vivo tumor growth retardation (H. Seidel, 2004).
Enhancing Sensitivity to Chemotherapy
Research involving this compound has also explored methods to overcome drug resistance in cancer treatment. Studies on recombinant adenovirus microsphere encapsulating antisense MRP (as-mrp) demonstrate how this approach can enhance the sensitivity of hepatocellular carcinoma cells to this compound, providing a basis for reversing multidrug resistance (Shao-hong Yu et al., 2005).
Antitumor Activity in Novel Dosage Forms
The development of experimental dosage forms of this compound, such as absorbable polymeric microparticles, has been explored. These novel forms have shown pronounced antitumor activity, improving survival rates in mice with Ehrlich ascitic carcinoma (E. Shishatskaya et al., 2008).
Inhibition of Human Telomerase
Rubromycins, a class of compounds including this compound, are known for their strong inhibition of human telomerase, a key factor in cancer proliferation. This inhibition is attributed to their unique spiroketal system, making them potent telomerase inhibitors and providing a basis for developing new anticancer treatments (T. Ueno et al., 2000).
Synthetic Studies and Natural Product Research
The synthesis and study of rubromycin family compounds have been significant due to their antimicrobial and enzyme activity. These studies cover the synthesis challenges and biological activity of these compounds, contributing to the development of new pharmaceuticals (Darcy J. Atkinson & M. Brimble, 2015).
Properties
Molecular Formula |
C27H30NO10+ |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium |
InChI |
InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/p+1/t10-,14-,16-,17-,22+,27-/m0/s1 |
InChI Key |
STQGQHZAVUOBTE-VGBVRHCVSA-O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O |
synonyms |
Cerubidine Dauno Rubidomycine Dauno-Rubidomycine Daunoblastin Daunoblastine Daunomycin Daunorubicin Daunorubicin Hydrochloride Hydrochloride, Daunorubicin NSC 82151 NSC-82151 NSC82151 Rubidomycin Rubomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1240540.png)

![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide](/img/structure/B1240543.png)





![1-[2-(4-Methoxyphenyl)ethyl]-3,5-dimethyl-4-nitropyrazole](/img/structure/B1240555.png)

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1240559.png)
![2-[(2R)-oxiran-2-ylmethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1240560.png)
